MDR Reversal Potency: D18024 Exhibits ≥3-Fold Superior Potency vs. Azelastine in Restoring Doxorubicin Sensitivity
A direct comparative study in rat C6 glioblastoma cell lines with a multidrug-resistant phenotype demonstrated that flezelastine (D18024) is a more potent reversing agent of doxorubicin (dox) resistance than its structural analog, azelastine. Both compounds reversed dox resistance in a concentration-dependent manner, but flezelastine was shown to be at least three times more potent [1]. Furthermore, at a concentration of 30 µM, flezelastine was able to completely restore doxorubicin sensitivity in both dox-selected (C6 0.5) and vincristine-selected (C6 1V) resistant cell lines [1].
| Evidence Dimension | Potency in reversing doxorubicin resistance |
|---|---|
| Target Compound Data | At least 3-fold more potent than Azelastine; complete restoration of dox sensitivity at 30 µM. |
| Comparator Or Baseline | Azelastine (AZ); less potent, does not achieve complete restoration at the same concentration. |
| Quantified Difference | ≥ 3-fold higher potency |
| Conditions | Rat C6 glioblastoma cell lines selected for resistance to doxorubicin (C6 0.5) or vincristine (C6 1V), in vitro. |
Why This Matters
For researchers investigating MDR reversal in cancer models, D18024 offers a quantifiably more potent tool than its closest analog, enabling more robust and complete chemosensitization at lower effective concentrations.
- [1] Yan Ping H., Robert J. (1995). Azelastine and flezelastine as reversing agents of multidrug resistance: Pharmacological and molecular studies. Biochemical Pharmacology, 50(2), 169-175. View Source
